molecular formula C6H12ClNO B6610154 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers CAS No. 2866322-25-8

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers

Cat. No. B6610154
CAS RN: 2866322-25-8
M. Wt: 149.62 g/mol
InChI Key: KYMWQHLVMGRGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, also known as 3-ACBH, is an organic compound that is used in a variety of scientific research applications. It is a mixture of two isomeric forms, the cis- and trans-isomers, which have different physical and chemical properties. 3-ACBH is a colorless, water-soluble compound with a melting point of 106-108°C. It is used as a chiral building block in synthetic organic chemistry, and its various applications in the lab have been extensively studied.

Scientific Research Applications

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It can be used as a chiral building block in organic synthesis to synthesize a wide range of compounds. It is also used as a reagent in asymmetric synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Mechanism of Action

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers acts as a chiral building block in organic synthesis by forming a complex with a metal ion, such as nickel or palladium. This complex facilitates the formation of a new carbon-carbon bond, which is necessary for the synthesis of a wide range of compounds. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can act as a catalyst in chemical reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been studied for its biochemical and physiological effects. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in the lab has several advantages. It is a water-soluble compound, which makes it easy to use in aqueous solutions. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for lab experiments. However, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be difficult to separate into its two isomeric forms, and it can be difficult to accurately predict the product of a reaction involving 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers.

Future Directions

The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used in the synthesis of more complex compounds, such as peptides, proteins, and polymers. Additionally, it could be used in the development of new pharmaceuticals, agrochemicals, and natural products. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, its potential biochemical and physiological effects could be further studied in order to develop new treatments for various diseases and conditions.

Synthesis Methods

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be synthesized from 1-amino-3-cyclobutene-1-one (ACB) by reacting it with hydrochloric acid in a two-step process. In the first step, ACB is treated with an excess of hydrochloric acid in an aqueous solution. This reaction results in the formation of two diastereomeric forms of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers. In the second step, the two diastereomers of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers are separated by column chromatography.

properties

IUPAC Name

1-(3-aminocyclobutyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-4(8)5-2-6(7)3-5;/h5-6H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMWQHLVMGRGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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